

# 4-Pentenoic Anhydride: A Technical Guide to Commercial Availability, Purity, and Synthesis

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## Compound of Interest

Compound Name: 4-Pentenoic anhydride

Cat. No.: B1597491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-pentenoic anhydride**, a valuable bifunctional reagent increasingly utilized in polymer chemistry and drug delivery systems. Its terminal alkene and reactive anhydride moieties make it a versatile building block for the synthesis of functionalized polymers and biodegradable materials. This document details its commercial availability, typical purity levels, and provides insights into its synthesis and characterization.

## Commercial Availability and Physical Properties

**4-Pentenoic anhydride** is readily available from several chemical suppliers. The typical purity offered commercially is 98% or greater. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	63521-92-6	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	182.22 g/mol	[1][2]
Boiling Point	78-81 °C at 0.4 mmHg	[3]
Density	0.997 g/mL at 25 °C	[3]
Refractive Index (n <sup>20</sup> /D)	1.447	[3]
IUPAC Name	pent-4-enoyl pent-4-enoate	[1]

## Purity and Common Suppliers

The compound is typically supplied with a purity of 98%, suitable for most research and development applications. Higher purity grades may be available upon request from specialized manufacturers.

Supplier	Reported Purity
Sigma-Aldrich	98%
Santa Cruz Biotechnology	≥97%
Smolecule	Custom

## Synthesis of 4-Pentenoic Anhydride

The most common laboratory-scale synthesis of **4-pentenoic anhydride** involves the dehydration of its parent carboxylic acid, 4-pentenoic acid. This can be achieved using various dehydrating agents. While a specific, detailed protocol for **4-pentenoic anhydride** is not readily available in the cited literature, a general and representative procedure using a dehydrating agent like trifluoroacetic anhydride (TFAA) is described below. This method is based on the general principle of forming mixed anhydrides followed by disproportionation or reaction to the symmetric anhydride.

## Representative Experimental Protocol: Dehydration of 4-Pentenoic Acid

Disclaimer: This is a representative protocol for the synthesis of an anhydride from a carboxylic acid and should be adapted and optimized for 4-pentenoic acid with appropriate safety precautions.

### Materials:

- 4-Pentenoic acid
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., dichloromethane)
- Rotary evaporator
- Vacuum distillation apparatus

### Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentenoic acid (2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride C=O stretches).
- Once the reaction is complete, remove the solvent and excess trifluoroacetic acid/trifluoroacetic acid byproduct under reduced pressure using a rotary evaporator.

- The crude **4-pentenoic anhydride** is then purified by vacuum distillation.

## Purification: Vacuum Distillation

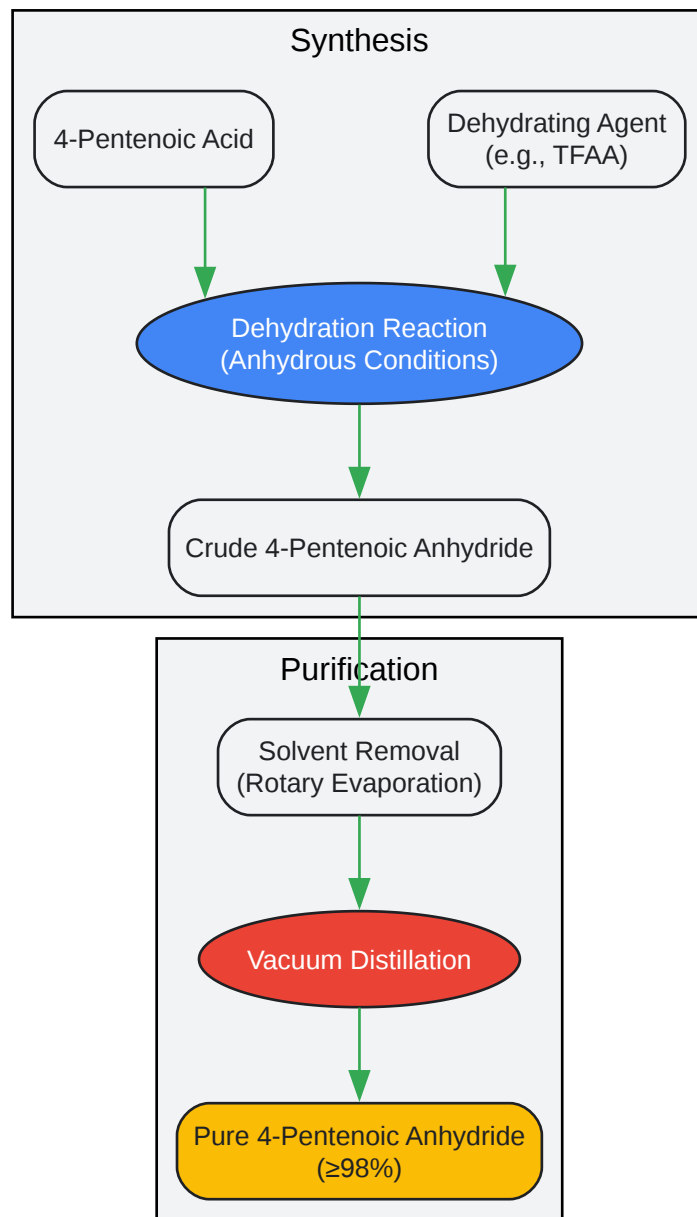
Due to its relatively high boiling point, **4-pentenoic anhydride** should be purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Procedure:

- Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
- Transfer the crude **4-pentenoic anhydride** to the distillation flask.
- Slowly reduce the pressure to the desired level (e.g., 0.4 mmHg).
- Gradually heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point (78-81 °C at 0.4 mmHg).<sup>[3]</sup>

The synthesis and purification workflow is illustrated in the following diagram:

## Synthesis and Purification of 4-Pentenoic Anhydride





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